molecular formula C19H17FN4O2S B2491128 N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 881432-23-1

N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No. B2491128
CAS RN: 881432-23-1
M. Wt: 384.43
InChI Key: URGVLERLOBQEOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorophenyl-based compounds typically involves complex organic reactions, including nucleophilic substitution, amidation, and sulfanylation. These processes often require precise conditions, such as specific solvents, temperatures, and catalysts to achieve the desired product with high purity and yield. For example, compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide have been synthesized for use as ligands in clinical PET studies, highlighting the importance of fluorine in enhancing the binding affinity of molecules to biological targets (Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of fluorophenyl-based compounds is characterized by the presence of a fluorophenyl group attached to a central scaffold, which in this case would be the 1,2,4-triazin-3-yl moiety. The fluorine atom significantly affects the electronic properties of the molecule, contributing to its overall reactivity and interaction with biological targets. Crystallographic studies, such as those conducted on related compounds, provide insights into the planarity, conformation, and intermolecular interactions that define the stability and reactivity of these molecules (Fun et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-12-2-4-13(5-3-12)10-16-18(26)22-19(24-23-16)27-11-17(25)21-15-8-6-14(20)7-9-15/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGVLERLOBQEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide

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